1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione
Description
Properties
IUPAC Name |
1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-14-9-22(17-13-8-20-21-16(13)18-11-19-17)10-15(25)23(14)7-6-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUXEHORGSYQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1C2=NC=NC3=C2C=NN3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit various pharmacological properties, including anticancer, anxiolytic, and antidepressant activities.
- Molecular Formula : C22H24N6O2
- Molecular Weight : 396.47 g/mol
- CAS Number : 781656-98-2
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and kinases. It has been shown to inhibit specific protein kinases, which are crucial in signaling pathways related to cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant inhibition of cancer cell lines through mechanisms involving:
- c-Met Inhibition : The compound has been associated with the inhibition of the mesenchymal–epithelial transition factor (c-Met), which is often overexpressed in various cancers. In vitro studies show IC50 values in the low micromolar range against c-Met .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (vulvar carcinoma) | 0.005 | c-Met inhibition |
| MCF7 (breast cancer) | 0.01 | Apoptosis induction |
| HCT116 (colon cancer) | 0.008 | Cell cycle arrest |
Anxiolytic and Antidepressant Activity
The compound's anxiolytic effects have been evaluated using behavioral tests in animal models. Studies indicate that it modulates the serotonergic system and interacts with the GABA_A receptor:
- Elevated Plus Maze Test : The compound showed significant anxiolytic-like activity at doses of 54 and 162 μmol/kg, which was blocked by pretreatment with specific antagonists .
| Test | Dose (μmol/kg) | Effect |
|---|---|---|
| Elevated Plus Maze | 54 | Increased open arm time |
| Forced Swimming Test | 162 | Reduced immobility time |
Case Studies
- Study on c-Met Inhibition : A preclinical study demonstrated that derivatives of this compound effectively inhibited c-Met kinase activity, leading to reduced tumor growth in xenograft models .
- Behavioral Evaluation in Rodents : Research conducted on Swiss mice indicated that administration of the compound prior to exposure to anxiety-inducing stimuli resulted in decreased anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Key Examples:
Structural Insights :
Piperazine-2,6-dione Derivatives
Piperazine-2,6-diones are explored for their conformational rigidity and bioactivity.
Key Examples:
Structural Insights :
Arylpiperazine Pharmacophores
Arylpiperazines are common in CNS-targeting drugs due to their serotonin receptor affinity.
Key Examples:
Research Findings and Implications
- Pharmacokinetics : The 2-phenylethyl group likely enhances lipophilicity (logP ~3–4), improving membrane permeability compared to polar derivatives like bisarylureas .
- Synthetic Feasibility : Analogous routes () support scalable synthesis, though purity challenges may arise from the dione ring’s sensitivity to hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
